molecular formula C16H11BrCl2N4O B2860178 N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide CAS No. 1375191-55-1

N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide

Cat. No.: B2860178
CAS No.: 1375191-55-1
M. Wt: 426.1
InChI Key: RLWMARWPLZBPHL-UHFFFAOYSA-N
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Description

N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide is a complex organic compound that features a pyrazole ring, a bromophenyl group, and a dichloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the bromophenyl group. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

The final step involves the coupling of the pyrazole ring with the bromophenyl group and the dichloropyridine moiety. This can be achieved through a nucleophilic substitution reaction, where the pyrazole ring acts as a nucleophile and attacks the electrophilic carbon of the dichloropyridine moiety. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide
  • N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide

Uniqueness

N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to its molecular targets.

Properties

IUPAC Name

N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-5,6-dichloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrCl2N4O/c17-12-3-1-10(2-4-12)9-23-14(5-6-21-23)22-16(24)11-7-13(18)15(19)20-8-11/h1-8H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWMARWPLZBPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=N2)NC(=O)C3=CC(=C(N=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrCl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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